Functional Selectivity in Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
In a rodent model of repeated insulin-induced hypoglycemia, Glucocorticoids receptor agonist 3 (administered as CP-472555) demonstrated a dose-dependent reversal of exacerbated hypoglycemia, distinguishing its central GR modulation from peripheral GR effects. At a dose of 500 ng (intracerebroventricular), the compound normalized blood glucose, glucagon, and epinephrine levels to those seen with a single insulin challenge, whereas lower doses (25 and 100 ng) had no significant effect [1]. This is in contrast to the non-selective GR antagonist RU486, which, when administered systemically, exhibits broad anti-glucocorticoid effects and is known to induce pregnancy termination at similar research doses [2].
| Evidence Dimension | In vivo efficacy (reversal of recurrent insulin-induced hypoglycemia) |
|---|---|
| Target Compound Data | 500 ng i.c.v. normalized glucose, glucagon, and epinephrine; 25 and 100 ng i.c.v. had no significant effect |
| Comparator Or Baseline | RU486 (mifepristone), a non-selective steroidal GR antagonist; baseline vehicle control |
| Quantified Difference | Dose-dependent central GR antagonism; target compound effective at 500 ng, lower doses ineffective |
| Conditions | Adult male Sprague-Dawley rats; repeated subcutaneous insulin (Humulin NPH) challenge; i.c.v. administration via stereotaxic cannula |
Why This Matters
This data provides a specific, in vivo dose-response for central GR modulation, allowing researchers to select an effective dose (500 ng i.c.v.) for studying the central nervous system (CNS) role of GR in glucose counterregulation, a use case not directly supported by generic steroidal antagonists.
- [1] Kale, A. Y., Paranjape, S. A., & Briski, K. P. (2006). I.c.v. administration of the nonsteroidal glucocorticoid receptor antagonist, CP-472555, prevents exacerbated hypoglycemia during repeated insulin administration. Neuroscience, 140(2), 555–565. View Source
- [2] Cadepond, F., Ulmann, A., & Baulieu, E. E. (1997). RU486 (mifepristone): mechanisms of action and clinical uses. Annual Review of Medicine, 48, 129–156. View Source
